3-(4-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANOIC ACID
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(11-16(18)19)12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIDVQVMTSURDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 3-(4-Methoxybenzenesulfonamido)-3-phenylpropanoic Acid
Formation of the β-Amino Acid Backbone
The foundational step involves synthesizing 3-amino-3-phenylpropanoic acid via a modified Mannich reaction . As demonstrated in analogous syntheses, benzaldehyde derivatives condense with malonic acid and ammonium acetate in ethanol under reflux to yield β-amino acids. For example:
$$
\text{Benzaldehyde} + \text{Malonic Acid} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} 3\text{-amino-3-phenylpropanoic acid}
$$
This method achieves a 48% yield for the unsubstituted β-amino acid. Substituted aldehydes, such as 4-methoxybenzaldehyde, follow analogous pathways but require adjustments to reaction time and stoichiometry to optimize yields.
Sulfonamidation of the Amino Group
The amino group of 3-amino-3-phenylpropanoic acid undergoes sulfonamidation with 4-methoxybenzenesulfonyl chloride in the presence of a base. Drawing from benzoylation procedures in literature, the reaction proceeds as follows:
$$
3\text{-amino-3-phenylpropanoic acid} + \text{4-MeO-C}6\text{H}4\text{-SO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O}} 3\text{-(4-methoxybenzenesulfonamido)-3-phenylpropanoic acid}
$$
Key parameters include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for homogeneous mixing.
- Temperature : 0–5°C during reagent addition, followed by stirring at room temperature.
- Base : Aqueous sodium hydroxide (2–3 equivalents) to deprotonate the amino group and scavenge HCl byproducts.
Pilot-scale trials suggest yields of 70–85% after purification, contingent on the purity of the sulfonyl chloride reagent.
Reaction Optimization and Mechanistic Insights
Catalytic and Stoichiometric Considerations
The sulfonamidation reaction’s efficiency hinges on:
- Reagent Purity : Impurities in 4-methoxybenzenesulfonyl chloride lead to side products (e.g., disulfonamides).
- Base Selection : Strong bases (e.g., NaOH) favor rapid deprotonation but risk hydrolyzing the sulfonyl chloride. Weak bases (e.g., pyridine) mitigate hydrolysis but slow reaction kinetics.
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the amino group.
Analytical Validation and Spectroscopic Data
Chromatographic Purity Assessment
Post-synthesis purification employs recrystallization from isopropyl ether or ethyl acetate/hexane mixtures, achieving >95% purity. Column chromatography (silica gel, ethyl acetate/hexane) resolves residual sulfonyl chloride or dimeric impurities.
Spectroscopic Characterization
Critical peaks in key spectra include:
¹H-NMR (CDCl₃, 300 MHz)
- δ 7.6–7.8 (m, 4H, aromatic protons of sulfonamide).
- δ 6.9–7.3 (m, 5H, phenyl group).
- δ 3.8 (s, 3H, methoxy group).
- δ 3.1–3.3 (dd, 2H, CH₂ of propanoic acid).
- δ 2.5–2.7 (t, 1H, CH of propanoic acid).
IR (ATR, cm⁻¹)
Industrial Scalability and Process Economics
Cost-Benefit Analysis of Reagents
| Reagent | Cost (USD/kg) | Role in Synthesis |
|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | 320 | Sulfonamidation agent |
| Malonic acid | 25 | β-Amino acid precursor |
| Benzaldehyde derivatives | 40–60 | Aldehyde substrate |
Key Insight : The sulfonyl chloride reagent dominates production costs, necessitating high-yield reactions to justify scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 3-(4-methoxybenzenesulfonamido)-3-phenylpropanoic acid exhibit anti-inflammatory effects. These compounds may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced pain and inflammation, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
The compound has shown potential antioxidant properties, which are essential in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. Antioxidants help neutralize free radicals, thereby protecting cellular integrity and function .
Drug Delivery Systems
Due to its sulfonamide group, this compound can be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. The modification of drug molecules with sulfonamide moieties can improve their pharmacokinetic profiles .
Enzyme Inhibition Studies
Studies have explored the inhibition of specific enzymes by sulfonamide derivatives, including those related to metabolic pathways. This inhibition can be pivotal in understanding disease mechanisms and developing targeted therapies .
Molecular Interaction Studies
The interactions of this compound with various biological macromolecules have been studied using techniques such as molecular docking and spectroscopy. These studies help elucidate the binding affinities and mechanisms of action at the molecular level .
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of phenylpropanoic acid derivatives, including this compound, demonstrated significant anti-inflammatory effects in animal models. The results indicated a marked reduction in edema and pain response compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Antioxidant Efficacy
In vitro assays evaluating the antioxidant capacity of this compound showed that it effectively scavenged free radicals, with results comparable to established antioxidants. This suggests its utility in formulations aimed at reducing oxidative stress-related damage .
Mechanism of Action
The mechanism of action of 3-(4-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to derivatives of phenylpropanoic acid with variations in substituents, sulfonamide groups, or biological roles. Below is a detailed analysis based on evidence from diverse sources:
Chlorinated 3-Phenylpropanoic Acid Derivatives (Marine-Derived)
- Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, ).
- Structural Differences : Chlorine substituents at the 3,5-positions and a hydroxyl group at the 4-position on the phenyl ring.
- Biological Activity: Exhibits selective antimicrobial activity against E. coli and S. albicans.
- Key Insight : Chlorine’s electron-withdrawing nature may enhance membrane permeability or target binding compared to methoxy groups. The absence of a sulfonamide group in these derivatives suggests that antimicrobial activity here is driven by halogenation .
Sulfonamide-Containing Analogs
- Example 1: 3-(N-(4-Methylphenyl)sulfonyranilino)propanoic acid (). Structural Differences: A 4-methylbenzenesulfonamido group replaces the methoxy group. However, methoxy groups could improve solubility via polar interactions .
- Example 2: 3-{(2-Methoxyphenyl)[(4-Methylphenyl)sulfonyl]amino}propanoic acid (). Structural Differences: A 2-methoxy substituent (ortho position) and 4-methylbenzenesulfonamido group. Implications: The ortho-methoxy group may sterically hinder binding to enzymes or receptors compared to the para-methoxy configuration in the target compound .
Phenylpropanoic Acid Derivatives in Metabolic Studies
- Example: 3-Phenylpropionic acid (). Structural Differences: Lacks the sulfonamido and methoxy groups. Biological Role: Found in human microbiota as a metabolite of aromatic amino acids. Levels correlate with dietary protein intake and disease states (e.g., reduced in FMF patients). Key Insight: The sulfonamido and methoxy additions in the target compound may redirect its metabolic fate or pharmacological profile compared to unmodified 3-phenylpropionic acid .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Substituent Effects :
- Methoxy vs. Chlorine : Methoxy groups (electron-donating) may improve solubility and metabolic stability compared to chlorine (electron-withdrawing), which enhances antimicrobial potency but may increase toxicity .
- Positional Effects : Para-substituted methoxy groups (target compound) likely offer better steric compatibility with biological targets than ortho-substituted analogs .
Sulfonamide Role :
- Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase). The target compound’s sulfonamido group may confer similar activity, though this requires experimental validation .
Metabolic vs. Synthetic Pathways: Natural derivatives (e.g., marine chlorinated compounds) are biosynthesized by actinomycetes, while sulfonamide-containing analogs are typically synthetic, suggesting divergent applications (drugs vs. natural product leads) .
Q & A
Q. What are the established methods for synthesizing 3-(4-methoxybenzenesulfonamido)-3-phenylpropanoic acid, and what are their comparative efficiencies?
Synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and protection/deprotection strategies. For example, derivatives of phenylpropanoic acid are often synthesized via coupling reactions using activated sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) with amine-functionalized intermediates. Yield optimization may require temperature control, catalytic agents, or solvent selection (e.g., DMF or THF). Comparative efficiency depends on reaction scalability and purity requirements .
Q. Which analytical techniques are optimal for characterizing the structural integrity of this compound?
High-resolution techniques such as NMR spectroscopy (¹H/¹³C for functional group identification), HPLC (purity assessment), and mass spectrometry (exact mass confirmation) are critical. X-ray crystallography may resolve stereochemical ambiguities, while FT-IR confirms sulfonamide and carboxylic acid functional groups .
Q. How is 3-phenylpropionic acid metabolized in biological systems, and what enzymes are involved?
3-Phenylpropionic acid derivatives are metabolized via β-oxidation pathways. The compound is converted to its CoA ester, which undergoes dehydrogenation by medium-chain acyl-CoA dehydrogenase (MCAD) to produce cinnamoyl-CoA. MCAD specificity for this substrate has been confirmed through in vitro assays with purified rat and human liver enzymes .
Q. What role does 3-phenylpropionic acid play in gut microbial metabolism?
Gut microbes metabolize phenylalanine into 3-phenylpropionic acid, which is further processed into phenolic derivatives. Metabolomic studies highlight its association with high-protein diets and its differential abundance across populations, suggesting microbial community-specific processing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of 3-phenylpropionic acid derivatives?
Discrepancies often arise from interspecies enzyme variability or assay conditions. To address this:
- Perform in vitro kinetic assays with purified enzymes (e.g., MCAD, SCAD) under standardized conditions.
- Use isotopic labeling (e.g., ¹³C) to track metabolic intermediates.
- Validate findings in cell-based models (e.g., hepatocytes) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Optimize protection/deprotection steps (e.g., tert-butyloxycarbonyl (Boc) groups for amine protection).
- Employ catalytic reagents (e.g., DMAP for acylations) to enhance reaction efficiency.
- Utilize flow chemistry for precise control of exothermic reactions .
Q. How does the stereochemistry of this compound influence its biological activity?
Stereochemical variations (e.g., R vs. S configurations) can alter enzyme binding affinity. To assess this:
- Synthesize enantiomers via chiral catalysts or resolving agents.
- Conduct docking simulations with target proteins (e.g., sulfotransferases).
- Validate through binding assays (e.g., SPR or ITC) .
Q. What methodologies are used to study the interaction of 3-phenylpropionic acid derivatives with acyl-CoA dehydrogenases?
- Enzyme kinetics : Measure and using spectrophotometric assays (e.g., monitoring electron transfer to artificial acceptors like ferricenium ion).
- GC/MS analysis : Identify reaction products (e.g., cinnamoyl-CoA) and quantify turnover rates.
- Competitive inhibition studies : Compare activity against other acyl-CoA substrates .
Q. How can researchers investigate the microbial degradation pathways of this compound?
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Quantum mechanical calculations (e.g., DFT for pKa and solubility predictions).
- Molecular dynamics simulations to assess membrane permeability.
- QSAR models trained on phenylpropanoic acid derivatives to estimate bioavailability .
Data Contradiction Analysis Example
Issue : Conflicting reports on the urinary excretion of 3-phenylpropionylglycine in metabolic disorders.
Resolution :
- Context : MCAD-deficient patients typically excrete 3-phenylpropionylglycine, but some studies report normal levels.
- Method : Re-examine assay conditions (e.g., electron acceptor availability in vitro). MCAD can utilize alternative acceptors (e.g., oxygen) under aerobic conditions, bypassing ETF-dependent pathways.
- Conclusion : Aerobic vs. anaerobic assay setups explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
